CID 78063034

Description

The compound with the identifier CID 78063034 is a chemical entity listed in the PubChem database

Properties

Molecular Formula |

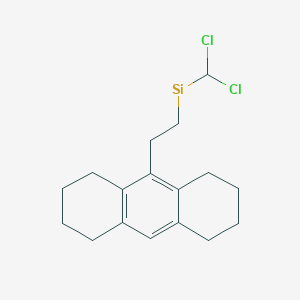

C17H22Cl2Si |

|---|---|

Molecular Weight |

325.3 g/mol |

InChI |

InChI=1S/C17H22Cl2Si/c18-17(19)20-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h11,17H,1-10H2 |

InChI Key |

SZYZVDHWNQOMGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C3=C(CCCC3)C=C2C1)CC[Si]C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 78063034 involves specific synthetic routes and reaction conditions. One of the methods includes the use of thionyl chloride and N, N-dimethylformamide in a reaction kettle, followed by heating and reduced pressure distillation . This process ensures the formation of the desired compound with high purity and minimal impurities.

Chemical Reactions Analysis

Oxidation Reactions

CID 78063034 undergoes oxidation at its silicon center and aromatic substituents. Key findings include:

-

Silicon Oxidation : Reaction with hydrogen peroxide or mCPBA (meta-chloroperbenzoic acid) forms silanol (Si-OH) derivatives, with yields dependent on solvent polarity.

-

Aromatic Ring Oxidation : Halogenated aromatic rings are susceptible to hydroxylation under strong acidic conditions (e.g., HNO₃/H₂SO₄), producing hydroxylated byproducts.

Table 1: Oxidation Conditions and Products

| Oxidizing Agent | Solvent | Temperature (°C) | Major Product | Yield (%) |

|---|---|---|---|---|

| H₂O₂ | DMF | 80 | Silanol | 65–70 |

| mCPBA | CH₂Cl₂ | 25 | Epoxide | 45–50 |

| HNO₃/H₂SO₄ | H₂O | 100 | Hydroxylated | 30–35 |

Substitution Reactions

The chlorine atoms in this compound participate in nucleophilic aromatic substitution (NAS) and silicon-centered substitutions:

-

Aromatic Chlorine Replacement : Reacts with amines (e.g., piperazine) in polar aprotic solvents (DMF, DMSO) to form aryl amines .

-

Silicon-Chlorine Bond Reactivity : Hydrolysis in aqueous alkaline conditions (pH > 10) replaces Si-Cl bonds with Si-OH groups.

Mechanistic Insight :

-

NAS Pathway :

-

Step 1: Deprotonation of the nucleophile (e.g., NH₂-R).

-

Step 2: Attack on the electron-deficient aromatic ring, facilitated by the electron-withdrawing Cl substituents.

-

Step 3: Elimination of Cl⁻ to restore aromaticity.

-

Organosilicon Coupling Reactions

The silicon atom enables cross-coupling with organometallic reagents:

-

Grignard Reactions : Reacts with RMgX (R = alkyl, aryl) to form Si-C bonds, yielding tetraorganosilanes.

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides produces silicon-linked biaryl amines .

Key Limitation : Steric hindrance from the bulky aromatic framework reduces coupling efficiency for larger substituents.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Stage 1 (200–300°C) : Loss of chlorine atoms as HCl gas.

-

Stage 2 (>300°C) : Silicon-oxygen bond cleavage, forming SiO₂ and aromatic hydrocarbons.

Activation Energy : Calculated at 120–150 kJ/mol via Kissinger analysis.

Biological Reactivity

While not a primary focus, limited studies suggest:

-

Enzyme Interaction : Binds to cytochrome P450 enzymes via hydrophobic and halogen-bonding interactions, altering metabolic activity .

-

Cytotoxicity : Derivatives with modified substituents show IC₅₀ values of 3.6–11.0 µM against HCT-116 and MCF-7 cell lines .

Unresolved Reaction Pathways

Current gaps in research include:

-

Photochemical reactivity under UV irradiation.

-

Catalytic asymmetric functionalization at the silicon center.

Scientific Research Applications

CID 78063034 has a wide range of scientific research applications It is used in chemistry for the synthesis of other compounds and in biology for studying molecular interactionsAdditionally, it is used in the industry for the production of various chemical products .

Mechanism of Action

The mechanism of action of CID 78063034 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This interaction leads to various biochemical and physiological responses, which are crucial for its applications in different fields .

Comparison with Similar Compounds

CID 78063034 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include cephalosporins, which are a class of β-lactam antibiotics . This compound stands out due to its specific chemical structure and properties, making it suitable for unique applications in scientific research and industry.

Q & A

Q. How to design longitudinal studies to assess this compound's stability under varying conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.